1,2-Bis(dimethylamino)tetramethyldisilane

Description

The Fundamental Role of the Si-Si Bond in Modern Chemical Synthesis

The silicon-silicon sigma (σ) bond is a defining feature of disilanes and larger polysilanes. Characterized by a high-energy highest occupied molecular orbital (HOMO) and a low-energy lowest unoccupied molecular orbital (LUMO), the Si-Si bond is weaker and more reactive than its carbon-carbon counterpart. This inherent reactivity allows for the activation of the Si-Si bond by various reagents, most notably transition-metal complexes.

The activation and cleavage of Si-Si bonds are crucial steps in the synthesis of a wide array of organosilicon compounds. This process, often proceeding through oxidative addition to a low-valent metal center, enables the introduction of silyl (B83357) groups into organic molecules and the formation of more complex silicon-containing frameworks. Disilanes serve as stable and convenient precursors for generating silyl anions, silyl radicals, and other reactive silicon species that are indispensable in modern synthesis.

The Significance of Aminosilanes as Versatile Synthetic Intermediates and Reagents

Aminosilanes, compounds featuring a silicon-nitrogen (Si-N) bond, are of immense importance in both research and industry. The Si-N bond is highly polarized and susceptible to cleavage, making aminosilanes valuable as silylating agents, precursors for silicon nitride materials, and intermediates in organic synthesis. They have found applications in the synthesis of urea (B33335) derivatives and as precursors for polysiloxanes and isocyanates.

Traditionally, aminosilanes are synthesized via the aminolysis of chlorosilanes, a method that produces stoichiometric amounts of ammonium (B1175870) salt waste. Modern synthetic efforts are increasingly focused on more sustainable methods, such as the catalytic dehydrocoupling of silanes and amines, which generates hydrogen gas as the only byproduct. Aminosilanes are also critical precursors in the semiconductor industry for the deposition of silicon-containing films, such as silicon nitride and silicon oxide, through processes like chemical vapor deposition (CVD) and atomic layer deposition (ALD). googleapis.com

Positioning of 1,2-Bis(dimethylamino)tetramethyldisilane within Contemporary Organosilicon Research

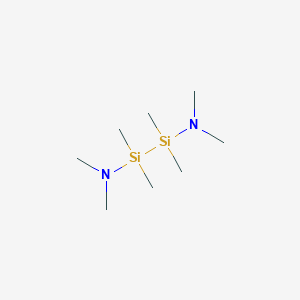

This compound, with the chemical formula (CH₃)₂N₂Si-Si(CH₃)₂[N(CH₃)₂], uniquely combines the key features of both a disilane (B73854) and an aminosilane (B1250345). This structure, containing a central Si-Si bond flanked by two silicon atoms, each bearing two methyl groups and a dimethylamino group, makes it a highly functional and reactive molecule.

It is an important reagent and intermediate in organosilicon synthesis. Its utility stems from its dual nature: the Si-Si bond can be cleaved to generate silylmetallic or silyl-halogen species, while the Si-N bonds provide sites for nucleophilic substitution or act as leaving groups. This allows the compound to serve as a versatile silicon source and a reagent for introducing dimethylamino functional groups into molecules.

In contemporary research, compounds like this compound are explored as precursors for advanced materials and as synthons for complex organosilicon molecules. The presence of the amino groups can influence the reactivity of the Si-Si bond and can be used to tune the electronic and steric properties of derivative compounds. Its role can be seen in areas ranging from catalysis and reduction to being a precursor for silicon-based polymers and ceramics. While it is a specialized reagent, its structure is representative of the multifunctional molecules being designed to meet the demands of modern chemical synthesis and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₂₄N₂Si₂ |

| Molar Mass | 204.46 g/mol nih.gov |

| IUPAC Name | N-[[dimethylamino(dimethyl)silyl]-dimethylsilyl]-N-methylmethanamine nih.gov |

| Appearance | Colorless to yellow liquid |

| Odor | Ammonia-like |

| Boiling Point | 90-93°C / 20 mmHg |

| Density | 0.83 g/mL |

| Solubility | Insoluble in water; soluble in most organic solvents |

Scope and Organization of the Research Review

This article provides a focused review of the chemical compound this compound. The content is structured to first introduce the broader chemical context of disilane and aminosilane chemistry, highlighting the fundamental importance of the Si-Si and Si-N bonds. It then specifically discusses the properties and position of this compound within this field, establishing its significance as a multifunctional reagent in organosilicon chemistry. The information is based on established chemical principles and documented research findings.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[[dimethylamino(dimethyl)silyl]-dimethylsilyl]-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24N2Si2/c1-9(2)11(5,6)12(7,8)10(3)4/h1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHGQODRSIIXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)[Si](C)(C)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 1,2 Bis Dimethylamino Tetramethyldisilane

Evolution of Aminodisilane (B14274064) Synthesis Strategies

The synthesis of aminodisilanes, including 1,2-Bis(dimethylamino)tetramethyldisilane, is rooted in the broader field of organosilicon chemistry. Early strategies primarily relied on the straightforward amination of halogenated disilanes, a robust and widely applicable method. This approach involves the reaction of a disilane (B73854) containing one or more halogen atoms with a primary or secondary amine. The development of organosilicon chemistry has since introduced more nuanced and varied strategies. These include pathways leveraging functional group interconversions and catalytic methods, aiming to improve yield, purity, and reaction conditions. The evolution reflects a trend toward greater control over the synthesis process, enabling the creation of complex silicon-nitrogen compounds for various applications, such as precursors for silicon-containing materials and as reagents in organic synthesis.

Direct Synthesis Approaches

Direct synthesis methods provide the most common and straightforward routes to this compound. These methods typically involve the formation of the silicon-nitrogen bond as the key step.

Hydrosilation Reaction Mechanisms in Disilane Formation

While not a direct method for synthesizing the final aminated product, hydrosilation is a critical reaction for preparing the necessary disilane precursors. Hydrosilation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. libretexts.orgmdpi.com This reaction is instrumental in creating the silicon-silicon backbone of the target molecule.

The mechanism of metal-catalyzed hydrosilation, often referred to as the Chalk-Harrod mechanism, typically proceeds through several key steps libretexts.orgmdpi.com:

Oxidative Addition: The Si-H bond of a hydrosilane adds to a low-valent transition metal catalyst, typically platinum-based.

Alkene Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the metal center.

Migratory Insertion: The alkene inserts into the metal-hydride bond (Pt-H).

Reductive Elimination: The resulting alkylsilyl complex undergoes reductive elimination to release the organosilane product and regenerate the catalyst. libretexts.org

This process is fundamental for producing substituted disilanes that can then be halogenated and subsequently aminated. The choice of catalyst and reaction conditions can influence the regioselectivity of the addition. sigmaaldrich.com

Amination of Halogenated Disilanes: Chlorosilane Precursors and Amine Reactants

The most prevalent direct synthesis of this compound involves the amination of a corresponding halogenated disilane, specifically 1,2-dichlorotetramethyldisilane (B129461). bohrium.comresearchgate.net This nucleophilic substitution reaction is a cornerstone of silicon-nitrogen bond formation.

The general reaction is as follows: Cl-(CH₃)₂Si-Si(CH₃)₂-Cl + 4 HN(CH₃)₂ → (CH₃)₂N-(CH₃)₂Si-Si(CH₃)₂-N(CH₃)₂ + 2 [(CH₃)₂NH₂]Cl

In this reaction, 1,2-dichlorotetramethyldisilane serves as the electrophilic silicon source. Dimethylamine (B145610) acts as the nucleophile, displacing the chloride leaving groups. An excess of the amine is typically used, with two equivalents acting as the nucleophile and two equivalents serving as a base to sequester the hydrogen chloride (HCl) byproduct as dimethylammonium chloride. bohrium.com Alternatively, a non-nucleophilic tertiary amine, such as triethylamine, can be added as an acid scavenger.

The reaction is generally carried out in an inert aprotic solvent, such as toluene (B28343) or hexane, to prevent side reactions with the reactive chlorosilane precursor. bohrium.comgoogle.com The choice of solvent and reaction temperature are key parameters for optimizing the yield and purity of the final product. Similar amination reactions using diethylamine (B46881) to produce bis(diethylamino)silanes have been reported with high yields, demonstrating the effectiveness of this synthetic route. bohrium.comresearchgate.netgoogle.com

Table 1: Reactants in the Direct Amination Synthesis

| Reactant | Role | Chemical Formula |

|---|---|---|

| 1,2-Dichlorotetramethyldisilane | Electrophilic Precursor | C₄H₁₂Cl₂Si₂ |

| Dimethylamine | Nucleophile & HCl Scavenger | C₂H₇N |

Indirect Preparative Pathways and Functional Group Interconversions

Indirect routes to this compound are less common but offer alternative strategies when direct methods are not feasible or when specific precursors are more readily available. These pathways often involve the transformation of other functional groups already attached to the disilane backbone.

One potential indirect route could involve the reduction of a disilane bearing nitrogen-containing functional groups that are not amines. For instance, a disilane with amide or azide (B81097) functionalities could theoretically be reduced to the corresponding dimethylamino groups. However, such multi-step syntheses are often less efficient than direct amination.

A more practical approach involves the modification of other amino groups. For example, a disilane with primary amino groups (-NH₂) could undergo reductive amination with formaldehyde (B43269) and a reducing agent to install the two methyl groups on each nitrogen atom. While synthetically possible, the direct use of dimethylamine on the halogenated precursor is significantly more atom-economical and straightforward.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound primarily focuses on the direct amination of 1,2-dichlorotetramethyldisilane. Several factors can be adjusted to maximize the yield and purity of the product.

Stoichiometry: The molar ratio of dimethylamine to the chlorodisilane is crucial. A stoichiometric amount of four equivalents of amine is theoretically required. However, using a slight excess of the amine can help drive the reaction to completion and ensure all the generated HCl is neutralized.

Temperature: The reaction is typically performed at moderate temperatures. While initial mixing may be done at lower temperatures (e.g., 0 °C) to control the initial exothermic reaction, the mixture is often allowed to warm to room temperature or gently heated to ensure the reaction goes to completion. google.comgoogle.com For instance, syntheses of analogous bis(diethylamino)silanes maintain reaction temperatures between 40-60 °C for several hours. google.com

Solvent: The choice of an inert, anhydrous aprotic solvent is critical to prevent hydrolysis of the chlorosilane starting material and the aminosilane (B1250345) product. Solvents like hexane, toluene, or diethyl ether are commonly employed.

Workup and Purification: After the reaction is complete, the dimethylammonium chloride salt byproduct must be removed. This is typically achieved by filtration. The solvent and any excess volatile amine are then removed from the filtrate by distillation, often under reduced pressure. orgsyn.org The final product, this compound, can be further purified by fractional distillation.

High yields, often exceeding 80%, have been reported for analogous amination reactions of chlorosilanes, suggesting that a well-optimized process for this compound can be highly efficient. bohrium.com

Table 2: Parameters for Optimization of Amination Reaction

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Reactant Ratio (Amine:Chlorosilane) | > 4:1 | Ensures complete reaction and neutralization of HCl byproduct. |

| Temperature | 0 °C to 60 °C | Controls initial exothermicity and drives reaction to completion. google.com |

| Solvent | Anhydrous Hexane, Toluene | Inert medium, prevents hydrolysis. |

| Reaction Time | 5-10 hours | Allows for the reaction to proceed to completion. google.com |

Elucidation of Molecular Structure and Conformation Using Advanced Spectroscopic and Diffraction Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural characterization of 1,2-Bis(dimethylamino)tetramethyldisilane, providing unambiguous evidence for its constitution and the environment of its constituent atoms.

The ¹H NMR spectrum of this compound is expected to display two distinct signals corresponding to the two types of methyl groups present in the molecule: those bonded to silicon atoms (Si-CH₃) and those bonded to nitrogen atoms (N-CH₃). The protons of the four methyl groups attached to the silicon atoms would appear as a single resonance, while the protons of the four methyl groups on the dimethylamino substituents would give rise to a separate singlet. The integration of these peaks would exhibit a ratio consistent with the number of protons in each environment (12H for Si-CH₃ and 12H for N-CH₃).

Similarly, the ¹³C NMR spectrum would show two distinct resonances, one for the methyl carbons attached to the silicon atoms and another for the methyl carbons of the dimethylamino groups, confirming the chemical equivalence of the methyl groups within each respective functional moiety.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Si-CH₃ | ~0.1-0.3 | Singlet |

| ¹H | N-CH₃ | ~2.4-2.6 | Singlet |

| ¹³C | Si-CH₃ | ~0-5 | Quartet (in ¹H-coupled spectrum) |

²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon backbone of the molecule. rsc.org For this compound, the two silicon atoms are chemically equivalent due to the molecule's symmetry. Therefore, the proton-decoupled ²⁹Si NMR spectrum is expected to exhibit a single sharp resonance. The chemical shift of this signal provides critical information about the electronic environment of the silicon atoms, influenced by the directly attached methyl and dimethylamino groups, as well as the adjacent silicon atom. For related aminosilanes and disilanes, these shifts are characteristic and confirm the integrity of the Si-Si bond. researchgate.net In compounds containing the tetramethyldisilane unit, ²⁹Si NMR chemical shifts are typically observed in the range of δ = -15 to -25 ppm. rsc.org

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight and investigate the fragmentation pathways of this compound, providing further structural corroboration. acs.org The molecular formula is C₈H₂₄N₂Si₂. nih.gov

Under Electron Ionization (EI) conditions, this compound is expected to produce a molecular ion peak (M⁺˙) corresponding to its molecular weight (204.46 g/mol ). nih.gov The fragmentation pattern is dominated by the cleavage of the weakest bonds in the molecule. Key fragmentation pathways would likely include:

Si-Si bond cleavage: This would lead to the formation of a prominent fragment ion at m/z 102, corresponding to the [Si(CH₃)₂N(CH₃)₂]⁺ cation.

Si-N bond cleavage: Loss of a dimethylamino radical would result in a fragment at m/z 160.

Loss of a methyl group: Fragmentation involving the loss of a methyl radical (CH₃•) from the molecular ion would produce an [M-15]⁺ peak at m/z 189.

Table 2: Predicted Major Fragments in EI-MS

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 204 | [M]⁺˙ (Molecular Ion) | [C₈H₂₄N₂Si₂]⁺˙ |

| 189 | [M - CH₃]⁺ | [C₇H₂₁N₂Si₂]⁺ |

| 160 | [M - N(CH₃)₂]⁺ | [C₆H₁₈NSi₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. This technique distinguishes the compound from other species that may have the same nominal mass. The calculated exact mass for the molecular ion of this compound, [C₈H₂₄N₂Si₂]⁺˙, is 204.14780184 Da. nih.gov Experimental HRMS data that matches this calculated value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula. rsc.orgnih.gov

X-ray Diffraction Analysis of Crystalline Derivatives and Related Structures

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive technique that yields detailed three-dimensional information about the atomic arrangement within a crystal lattice. carleton.educreative-biostructure.com By measuring the diffraction pattern of X-rays passing through a single crystal of a substance, it is possible to determine the precise location of each atom, thereby defining the molecule's unit cell dimensions, bond lengths, and bond angles in the solid state. carleton.eduyoutube.com

A review of the available scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Consequently, the definitive solid-state molecular architecture, including crystallographic data such as unit cell parameters and space group, remains to be experimentally determined.

Analysis of Bond Lengths, Angles, and Dihedral Angles in the Disilane (B73854) Backbone

The analysis of a molecule's crystal structure provides exact measurements of its internal geometry. Key parameters include the lengths of covalent bonds, the angles between adjacent bonds, and the dihedral (or torsion) angles that describe the conformation around specific bonds, such as the central Si-Si bond of the disilane backbone.

As no crystallographic data is currently available for this compound, a quantitative analysis of its specific bond lengths, angles, and the crucial Si-N-C-C dihedral angles in the solid state cannot be provided. Such data would be essential for understanding the degree of steric hindrance and the electronic interactions between the dimethylamino and methyl groups attached to the silicon atoms.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are instrumental in identifying functional groups and characterizing the nature of chemical bonds based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its constituent functional groups.

While a specific, peer-reviewed FT-IR spectrum for this compound is not available in the surveyed literature, the expected characteristic absorption bands can be predicted based on its known functional groups. These vibrations are fundamental for confirming the compound's chemical structure.

Table 1: Expected FT-IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric C-H Stretch | -CH₃ | 2960 - 2850 |

| Asymmetric & Symmetric C-H Bend | -CH₃ | 1460 - 1370 |

| Si-C Stretch | Si-CH₃ | 850 - 750 and ~1250 (symmetric deformation) |

| C-N Stretch | N-(CH₃)₂ | 1250 - 1020 |

| Si-N Stretch | (CH₃)₂Si-N | 1000 - 800 |

Note: These are approximate ranges based on characteristic frequencies for similar compounds and are not experimentally derived data for this compound.

Raman Spectroscopy for Si-Si and Si-N Bond Characterization

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly effective for detecting vibrations that involve a change in molecular polarizability. This makes it an excellent tool for observing non-polar bonds, such as the Si-Si bond in the disilane backbone, which are often weak or inactive in IR spectra.

An experimental Raman spectrum for this compound has not been located in the available literature. However, the technique would be invaluable for its structural characterization. The key vibrations expected to be prominent in its Raman spectrum would be the symmetric Si-Si and Si-N stretching modes. The Si-Si stretching vibration in disilane derivatives typically appears as a strong band in the 400-500 cm⁻¹ region, providing direct evidence of the disilane backbone's integrity. The Si-N stretching frequency would further confirm the connectivity between the silicon and nitrogen atoms.

Gas-Phase Electron Diffraction for Conformational Preferences

Gas-phase electron diffraction (GED) is a powerful method for determining the molecular structure of volatile compounds in the absence of intermolecular interactions that are present in the solid or liquid states. wikipedia.org The technique provides precise measurements of bond lengths, bond angles, and, crucially, the torsional angles that define the molecule's conformational preferences. hargittai.com

For this compound, rotation around the central Si-Si bond can lead to different conformational isomers, primarily the anti conformation (where the two dimethylamino groups are positioned 180° apart) and the gauche conformation (where they are approximately 60° apart). The relative population of these conformers in the gas phase is determined by the balance of steric repulsion and other intramolecular forces.

A specific gas-phase electron diffraction study for this compound could not be found in the reviewed literature. Therefore, an experimental determination of its gas-phase structure and the equilibrium distribution of its conformers is not currently available. Such a study would be necessary to definitively characterize its intrinsic molecular geometry and conformational dynamics.

Chemical Reactivity and Mechanistic Investigations of 1,2 Bis Dimethylamino Tetramethyldisilane

Reactivity of the Silicon-Nitrogen (Si-N) Bonds

The Si-N bonds in 1,2-Bis(dimethylamino)tetramethyldisilane are susceptible to cleavage, a characteristic that underpins much of its reactivity. This lability is influenced by the polarity of the bond and the presence of lone pair electrons on the nitrogen atom.

Nucleophilic Character and Ligand Exchange Reactions

The dimethylamino groups in this compound can act as leaving groups in the presence of suitable electrophiles. This facilitates ligand exchange reactions, where the dimethylamino moiety is replaced by other functional groups. For instance, reactions with covalent metal halides can lead to the exchange of the dimethylamino group for a halide. This type of reaction is a common strategy for the synthesis of various organosilicon compounds.

The reaction of aminosilanes with chlorosilanes in the presence of a base is a known method for the formation of new silicon-based compounds. While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity pattern of aminosilanes suggests that it would participate in similar exchange reactions.

| Reactant | Product | Reaction Type |

| Metal Halide (e.g., MCln) | Halogenated Disilane (B73854) | Ligand Exchange |

| Chlorosilane (R3SiCl) | Functionalized Disilane | Ligand Exchange |

Table 1: Illustrative Ligand Exchange Reactions of Aminosilanes. This table provides a general overview of potential ligand exchange reactions based on the known reactivity of aminosilanes.

Hydrolysis and Alcoholysis Reactions (General Reactivity Principles)

The Si-N bonds in this compound are sensitive to moisture and protic solvents, leading to hydrolysis and alcoholysis, respectively. The general principle of these reactions involves the nucleophilic attack of water or an alcohol on the silicon atom, leading to the cleavage of the Si-N bond and the formation of a silanol (B1196071) (Si-OH) or an alkoxysilane (Si-OR) and dimethylamine (B145610).

The hydrolysis of aminosilanes is a well-established reaction. The process can be catalyzed by both acids and bases. Under neutral or basic conditions, the reaction is typically initiated by the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the silicon center. The reaction with alcohols follows a similar mechanistic pathway, with the alcohol acting as the nucleophile.

General Reaction Schemes:

Hydrolysis: (CH₃)₂N-Si(CH₃)₂-Si(CH₃)₂-N(CH₃)₂ + 2 H₂O → HO-Si(CH₃)₂-Si(CH₃)₂-OH + 2 HN(CH₃)₂

Alcoholysis: (CH₃)₂N-Si(CH₃)₂-Si(CH₃)₂-N(CH₃)₂ + 2 ROH → RO-Si(CH₃)₂-Si(CH₃)₂-OR + 2 HN(CH₃)₂

These reactions are fundamental to the chemistry of aminosilanes and highlight the need for anhydrous conditions when handling this compound to prevent its decomposition.

Functional Group Introduction via Dimethylamino Groups

The dimethylamino groups of this compound serve as valuable synthons for the introduction of other functional groups. By exploiting the reactivity of the Si-N bond, various substituents can be attached to the disilane backbone. This is often achieved through reactions with compounds containing acidic protons or with electrophilic reagents.

For example, the reaction with carboxylic acids would be expected to yield silyl (B83357) esters, while reactions with terminal alkynes could lead to the formation of alkynylsilanes. These transformations provide a pathway to a diverse range of functionalized disilanes that can be used as building blocks in organic and organometallic synthesis.

| Reagent | Introduced Functional Group |

| Carboxylic Acid (RCOOH) | Silyl Ester (-OOCR) |

| Terminal Alkyne (RC≡CH) | Alkynyl (-C≡CR) |

| Phenol (ArOH) | Aryloxysilane (-OAr) |

Table 2: Potential Functional Group Introductions via Dimethylamino Group Substitution. This table illustrates the versatility of the dimethylamino group as a leaving group for the synthesis of various functionalized silanes.

Reactivity of the Silicon-Silicon (Si-Si) Bond

The silicon-silicon bond in this compound is another key site of reactivity. This bond can be cleaved through various processes, including oxidative addition to transition metal centers and insertion reactions with unsaturated molecules.

Oxidative Addition to Transition Metal Centers

The Si-Si bond of this compound can undergo oxidative addition to low-valent transition metal centers, such as those of palladium and platinum. nih.gov In this process, the metal center inserts into the Si-Si bond, leading to the formation of two new metal-silicon bonds and an increase in the oxidation state of the metal.

The general reaction can be represented as: LₙM⁰ + (CH₃)₂N-Si(CH₃)₂-Si(CH₃)₂-N(CH₃)₂ → LₙM²⁺[Si(CH₃)₂N(CH₃)₂]₂

Where M is a transition metal (e.g., Pd, Pt) and L represents the supporting ligands. This reaction is a fundamental step in many catalytic cycles involving organosilicon compounds. The resulting bis(silyl)metal complexes are important intermediates in various transformations, including cross-coupling and silylation reactions. The efficiency and mechanism of the oxidative addition can be influenced by the nature of the metal, the ligands, and the substituents on the silicon atoms.

| Transition Metal Complex | Product Type |

| Pd(0) Complex | Bis(silyl)palladium(II) Complex |

| Pt(0) Complex | Bis(silyl)platinum(II) Complex |

Table 3: Examples of Oxidative Addition Reactions of Disilanes. This table showcases the types of products formed from the oxidative addition of disilanes to common transition metal centers.

Insertion Reactions with Unsaturated Substrates (e.g., Alkynes, Cumulenes)

Unsaturated organic molecules, such as alkynes and cumulenes, can insert into the Si-Si bond of this compound, typically catalyzed by a transition metal complex. This reaction leads to the formation of larger, more complex organosilicon compounds.

For example, the palladium-catalyzed reaction with an alkyne (R-C≡C-R') can result in the formation of a 1,2-disilyl-alkene derivative. The mechanism of this reaction often involves the initial oxidative addition of the disilane to the metal center, followed by the insertion of the alkyne into one of the metal-silicon bonds, and finally reductive elimination to regenerate the catalyst and yield the product.

While specific studies on the insertion reactions of this compound with cumulenes were not found in the provided search results, the general reactivity of disilanes suggests that such reactions are plausible and would lead to the formation of interesting and potentially useful organosilicon structures.

Bis-silylation and Related Silicon Transfer Processes

Bis-silylation, the addition of two silicon groups across an unsaturated bond, is a powerful transformation in organic synthesis for creating versatile 1,2-disilyl-functionalized molecules. Disilanes, such as this compound, serve as the key reagents for these reactions, typically requiring transition metal catalysis to proceed efficiently. The process involves the cleavage of the silicon-silicon bond and the subsequent transfer of the two resulting silyl moieties to a substrate, most commonly an alkyne or alkene.

Research into the bis-silylation of internal alkynes has demonstrated the efficacy of nickel(0) catalytic systems. rsc.org In these reactions, a disilane reagent adds across the carbon-carbon triple bond to produce cis-bis-silylated olefins. rsc.org The catalytic cycle is thought to involve the oxidative addition of the disilane's Si-Si bond to the low-valent metal center, followed by alkyne insertion into a metal-silicon bond and subsequent reductive elimination to yield the product and regenerate the catalyst. This method is notable for its tolerance of a wide array of functional groups on the alkyne substrate, including ethers, esters, and halides. rsc.org

Similarly, palladium-catalyzed intermolecular trans-bis-silylation of terminal alkynes has been developed. google.com This process selectively forms trans-bis-silylated alkenes, a complementary stereochemical outcome to the more common cis-silylation. google.com Mechanistic studies suggest that these reactions may proceed through an initial cis-bis-silylation, followed by a catalyst-mediated Z/E isomerization to afford the thermodynamically more stable trans-product. google.com The ability to control the stereochemistry of the resulting vinylsilane is of significant synthetic interest, as these products can be used in subsequent stereospecific cross-coupling reactions. google.com

While this compound is a suitable candidate for such transformations, the specific disilane reagent used can influence reactivity and selectivity. For instance, the development of specialized disilanes, such as those incorporating a coordinating quinoline (B57606) group, has been shown to enhance reactivity in certain catalytic systems. google.com These related silicon transfer processes highlight the versatility of disilanes in modern organic synthesis.

Role as a Reducing Agent in Organic Transformations

This compound is recognized as a reducing agent in organic synthesis. Unlike many common silicon-based reducing agents, such as those containing silicon-hydride (Si-H) bonds, the reductive capability of this compound originates from the reactivity of its silicon-silicon (Si-Si) bond. The Si-Si bond is the weakest bond in the molecule and is susceptible to cleavage, which can be exploited in reduction reactions.

The mechanism of reduction typically involves the cleavage of the Si-Si bond, allowing the two silicon centers to act as a source of electrons or as silylating agents in a reductive process. For example, aminodisilanes can be used for the reductive coupling of carbonyl compounds or for the reduction of metal halides. In the latter case, the disilane reduces a metal salt (e.g., NiCl₂) to a lower oxidation state (e.g., Ni(0)), which can then serve as an active catalyst in other transformations, such as cross-coupling or polymerization reactions. The disilane is consumed in this process, being converted into two molecules of a halosilylamine (e.g., (CH₃)₂N(CH₃)₂SiCl).

This mode of action contrasts with hydride-donating silanes like tetramethyldisiloxane (TMDS), where the weakly hydridic nature of the hydrogen atom attached to silicon is the source of the reducing power. digitellinc.com The use of disilanes like this compound offers an alternative, non-hydridic pathway for reduction, expanding the toolkit available to synthetic chemists for performing reductions under specific, often milder, conditions.

Decomposition Pathways and Species Formation

The thermal stability and decomposition of this compound are dictated by the relative strengths of its chemical bonds, primarily the Si-Si, Si-N, and Si-C bonds. Detailed mechanistic studies on the closely related compound 1,1,2,2-tetramethyldisilane (B129472) provide significant insight into the probable decomposition pathways. acs.org The thermal decomposition of this analog, studied by flash pyrolysis in a SiC microreactor, shows an onset temperature of around 930 K. acs.org

Theoretical calculations and experimental observations suggest that the decomposition is initiated by several competing pathways. acs.org The lowest energy barrier corresponds to a 1,2-H shift mechanism that leads to the formation of dimethylsilylene (:SiMe₂) and dimethylsilane (B7800572) (Me₂SiH₂). acs.org Other primary decomposition channels include isomerization and subsequent fragmentation. acs.org The key primary decomposition reactions and their calculated energy barriers for the analog 1,1,2,2-tetramethyldisilane are summarized in the table below. The presence of the dimethylamino groups in this compound would be expected to influence these energy barriers, likely by altering the electron density at the silicon centers and potentially lowering the activation energy for Si-N or Si-Si bond cleavage.

| Reaction Pathway | Products | Calculated Energy Barrier (kcal/mol) | Onset Temperature (K) |

|---|---|---|---|

| 1,2-H Shift | Me₂Si: (Dimethylsilylene) + Me₂SiH₂ (Dimethylsilane) | 52.6 | ~930 |

| Isomerization/Fragmentation | Me₃SiH (Trimethylsilane) + :SiHMe (Methylsilylene) | 66.8 | ~1050 |

Data based on the analogous compound 1,1,2,2-tetramethyldisilane. acs.org

The thermal decomposition of organosilicon compounds is a common method for generating highly reactive silicon intermediates such as silylenes (R₂Si:) and silenes (R₂Si=CR'₂). Studies on tetramethylsilane (B1202638) and tetramethyldisilane confirm that these species are key products of high-temperature pyrolysis. rsc.orgacs.org

For this compound, thermal decomposition is expected to generate silylene intermediates through several potential pathways. The homolytic cleavage of the central Si-Si bond would produce two dimethyl(dimethylamino)silyl radicals, which could then undergo further reactions. More directly, as seen with 1,1,2,2-tetramethyldisilane, molecular elimination pathways can lead to the formation of silylenes. acs.org The analogous pathway for the title compound would involve the formation of dimethyl(dimethylamino)silylene, (CH₃)₂NSi:.

Once generated, these silylene intermediates are highly reactive and can undergo a variety of subsequent reactions, including insertion into Si-H, C-H, or O-H bonds, or dimerization to form disilenes (R₂Si=SiR₂). The generation of silene intermediates, such as those containing a Si=C double bond, is also plausible through rearrangement and elimination reactions of the primary decomposition products. rsc.org For instance, a trimethylsilyl (B98337) radical (Me₃Si•), formed from decomposition, can lose a hydrogen atom to form dimethylsilene (Me₂Si=CH₂). rsc.org The specific nature of the substituents—in this case, the dimethylamino groups—will influence the stability and subsequent reactivity of the silylene and silene intermediates formed.

Free-radical reactions are characterized by chain mechanisms involving initiation, propagation, and termination steps. znaturforsch.com Such mechanisms are highly relevant to the chemistry of this compound, particularly under thermal or photochemical conditions, due to the relatively low bond dissociation energy of the silicon-silicon bond.

Initiation: The most likely initiation step in the free-radical chemistry of this disilane is the homolytic cleavage of the Si-Si bond to generate two silyl radicals. libretexts.org This process requires an input of energy, such as heat (Δ) or ultraviolet light (hν).

Initiation: (CH₃)₂N(CH₃)₂Si—Si(CH₃)₂(N(CH₃)₂) → 2 •Si(CH₃)₂(N(CH₃)₂)

Propagation: Once formed, the highly reactive dimethyl(dimethylamino)silyl radical can participate in a series of propagation steps, perpetuating the radical chain. A common propagation reaction is hydrogen abstraction from another molecule (R-H), such as a solvent or another substrate molecule, to form a stable silane (B1218182) and a new radical (R•).

Propagation Step 1 (H-abstraction): •Si(CH₃)₂(N(CH₃)₂) + R—H → H—Si(CH₃)₂(N(CH₃)₂) + R•

The newly formed radical R• can then undergo further reactions. Alternatively, the silyl radical can add across a multiple bond, such as an alkene, initiating a radical polymerization or addition reaction.

Propagation Step 2 (Addition to alkene): •Si(CH₃)₂(N(CH₃)₂) + CH₂=CHR → (CH₃)₂N(CH₃)₂Si—CH₂—ĊHR

Termination: The radical chain reaction concludes when two radical species combine to form a stable, non-radical product. This can occur through the recombination of two silyl radicals, the combination of a silyl radical with another radical in the system, or through disproportionation.

Termination: 2 •Si(CH₃)₂(N(CH₃)₂) → (CH₃)₂N(CH₃)₂Si—Si(CH₃)₂(N(CH₃)₂)

These free-radical pathways are crucial for understanding the reactivity of the disilane in high-temperature applications and in certain synthetic transformations where radical initiators are employed.

Applications in Advanced Materials Science and Microfabrication

Precursor Chemistry for Thin Film Deposition

1,2-Bis(dimethylamino)tetramethyldisilane serves as a valuable single-source precursor in various thin film deposition techniques. Its volatility and thermal reactivity are key attributes that enable the controlled growth of silicon-based films. The presence of silicon, nitrogen, and carbon within a single molecule simplifies the deposition process and allows for precise control over the elemental composition of the resulting films.

Chemical Vapor Deposition (CVD) of Silicon-Containing Films

In Chemical Vapor Deposition (CVD), this compound is thermally decomposed in a reaction chamber to deposit thin films onto a substrate. The Si-N and Si-C bonds within the precursor molecule can be selectively broken at elevated temperatures, leading to the formation of a solid film. The deposition process can be tailored by controlling parameters such as temperature, pressure, and gas flow rates to achieve films with desired thickness, composition, and uniformity. While specific studies on this compound are not extensively documented, the behavior of analogous aminosilane (B1250345) precursors suggests that it would be a viable candidate for depositing silicon nitride and silicon carbonitride films.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) Mechanisms and Film Properties

Plasma-Enhanced Chemical Vapor Deposition (PECVD) offers a lower-temperature alternative to conventional CVD by utilizing plasma to activate the precursor molecules. In the case of aminosilane precursors like bis(dimethylamino)dimethylsilane, the plasma environment leads to extensive fragmentation of the molecule. researchgate.net This fragmentation is a crucial step that can involve the breaking of the Si-N and N-CH3 bonds. researchgate.net The resulting reactive species then adsorb onto the substrate surface and contribute to film growth.

The properties of the deposited films are highly dependent on the PECVD process parameters. For instance, in depositions using bis(dimethylamino)dimethylsilane, adjusting the input power and the ratio of the precursor to the carrier gas (e.g., argon) can significantly influence the chemical composition of the films. researchgate.net Higher plasma power and lower precursor concentration tend to favor the formation of films with lower carbon content and a higher proportion of silicon nitride character. researchgate.net The addition of reactive gases like ammonia (B1221849) can further modify the film composition by promoting the incorporation of nitrogen. researchgate.net

The resulting films, typically amorphous silicon carbonitride (a-SiCN:H), exhibit a range of desirable properties. The refractive index and optical bandgap of these films can be tuned by altering the deposition conditions. mdpi.com For example, films deposited from a phenyl-containing disilazane precursor showed a refractive index ranging from 1.53 to 1.78 and an optical bandgap varying from 2.7 eV to 4.7 eV depending on the deposition parameters. mdpi.com These films often possess a dense and defect-free structure with low porosity. mdpi.com

Table 1: Comparison of Film Properties from Different Aminosilane Precursors in PECVD

| Precursor | Film Type | Refractive Index | Optical Bandgap (eV) | Porosity (vol.%) |

| Bis(dimethylamino)dimethylsilane | a-SiCN:H | Varies with conditions | Varies with conditions | Not reported |

| Phenyl-derivative of hexamethyldisilazane | a-SiCN:H | 1.53 - 1.78 | 2.7 - 4.7 | 2 - 3 |

Note: Data for this compound is not available and is inferred from related compounds.

Formation of Silicon Carbonitride (SiCN) and Related Materials

The use of single-source precursors like this compound is particularly advantageous for the deposition of silicon carbonitride (SiCN) films. These materials combine the desirable properties of silicon carbide (high hardness, thermal stability) and silicon nitride (good dielectric properties, chemical inertness). The inherent Si, C, and N content in the precursor molecule allows for the direct formation of Si-C-N networks.

Studies on similar precursors, such as bis(dimethylamino)dimethylsilane, have shown that PECVD can produce SiCN films with varying compositions. researchgate.net The use of aminosilane precursors generally leads to the formation of films rich in Si-N bonds. mdpi.com The degree of cross-linking and the final stoichiometry of the SiCN film can be controlled by the plasma conditions and the substrate temperature. These films are often amorphous and may contain hydrogen, which influences their optical and electronic properties. The ability to deposit SiCN films with tunable properties makes them suitable for a wide range of applications, including protective coatings, dielectric layers in microelectronics, and materials for optical devices. mdpi.com

Functionalization in Polymer Chemistry and Condensation Polymerization

The reactivity of the dimethylamino groups in this compound also presents opportunities for its use in polymer synthesis, specifically in condensation polymerization. This process involves the reaction of bifunctional monomers to form a polymer with the elimination of a small molecule, such as an amine.

Synthesis of New Disilane-Containing Condensation Polymers

While specific research on the use of this compound in condensation polymerization is not widely published, the principles of this reaction suggest its potential. The two dimethylamino groups on the disilane (B73854) backbone allow it to act as a difunctional monomer. It could potentially react with other difunctional monomers, such as diols or dicarboxylic acids, to form novel condensation polymers containing a disilane unit in the main chain. The incorporation of the disilane moiety would be expected to impart unique thermal, mechanical, and optical properties to the resulting polymers.

Incorporation into Aramid and Polyimide Architectures

The synthesis of high-performance polymers like aramids and polyimides typically involves the polycondensation of aromatic diamines with aromatic diacid chlorides or aromatic dianhydrides, respectively. nih.govnih.govresearchgate.net While there is no direct evidence in the reviewed literature of this compound being incorporated into aramid or polyimide backbones, the possibility exists in principle.

Theoretically, the reactive dimethylamino groups could undergo transamination reactions with the amine groups of the diamine monomers or react with the anhydride groups of the dianhydride monomers, although such reactions are not conventional methods for aramid and polyimide synthesis. Significant research and development would be required to explore and optimize such synthetic routes. The successful incorporation of the disilane unit could potentially enhance the thermal stability, flame retardancy, and processing characteristics of these high-performance polymers.

Impact on Polymer Photosensitivity and Thermal Stability

The incorporation of silicon-containing compounds like this compound into polymer structures can influence their material properties. The process of silylation, where this compound reacts with a polymer, inherently alters the chemical composition of the polymer's surface layer. This modification can affect the polymer's response to radiation (photosensitivity) and its stability at elevated temperatures.

When used in lithographic processes, the silylation of a photoresist polymer is a key step that changes the material's characteristics in exposed or unexposed regions. This selective chemical alteration is fundamental to how the pattern is ultimately formed. While direct quantitative studies on the photosensitivity impact of this compound are not broadly detailed in available literature, the silylation process itself is designed to create a significant differential in properties between silylated and non-silylated areas, which is the basis of pattern formation.

Regarding thermal stability, the introduction of silicon into a polymer matrix can have varied effects. In some cases, the presence of silicon-oxygen bonds, which can form during subsequent processing steps after silylation, may enhance thermal stability. However, when this compound is used as a crosslinker in silylation, a primary concern is managing the glass transition temperature (Tg) of the silylated resist. If the Tg is too low, the silylated resist can flow, leading to a loss of pattern fidelity. The addition of a difunctional crosslinker like this compound is specifically intended to counteract this, restricting polymer chain movement and thereby controlling the material's thermal behavior at processing temperatures. researchgate.net

Lithographic Applications and Resist Development

Application as a Crosslinker in Top-Surface Imaging (TSI) Resists for EUV Lithography

This compound has been utilized as a critical component in Top-Surface Imaging (TSI) resist systems, particularly for Extreme Ultraviolet (EUV) lithography. researchgate.net TSI is a thin layer imaging process necessary for lithographic techniques that use strongly absorbed radiation, such as EUV. researchgate.netunt.edu In this process, only the top layer of the photoresist is modified, and this modified layer then acts as a mask for transferring the pattern through the entire resist thickness. researchgate.net

Specifically, this compound functions as a difunctional crosslinking agent. researchgate.net It was used in combination with a primary silylating agent, such as dimethylaminopentamethyldisilane (PMDS). researchgate.net The role of the crosslinker is crucial; it prevents the excessive flow of the silylated resist into the unexposed regions of the pattern. researchgate.net Without a crosslinker, the glass transition temperature of the resist after silylation can become too low, leading to a loss of the pattern, and in severe cases, planarization of the entire wafer surface. researchgate.net By forming cross-links within the polymer matrix, it provides structural integrity to the silylated areas.

| Reagent System Component | Function | Consequence of Omission |

| Dimethylaminopentamethyldisilane (PMDS) | Primary Silylating Agent | No silicon incorporation, no etch mask formed. |

| This compound | Crosslinking Agent | Low glass transition temperature of silylated resist, leading to resist flow and pattern degradation. researchgate.net |

Mechanisms of Silylation and Resist Modification in Pattern Transfer

In the TSI process, a base polymer resist is first exposed to an imaging radiation like EUV, which induces a chemical change in the exposed areas. Following this, the resist is treated with a vapor containing the silylating agents. The mechanism involves the diffusion of the silylating agent into the top layer of the resist and its reaction with functional groups on the polymer, typically hydroxyl (-OH) groups in phenolic resins.

This compound, being a difunctional reagent, can react with two reactive sites on the polymer chains. researchgate.net The dimethylamino groups are reactive and are cleaved from the disilane, allowing the silicon-containing moiety to attach to the polymer. This reaction cross-links the polymer chains, creating a silicon-rich network in the resist's top layer.

Challenges in Process Control and Reagent Reproducibility for Multi-Component Silylation Systems

The use of multi-component silylation systems, such as the combination of a primary silylating agent and a crosslinker like this compound, introduces significant challenges in process control and reproducibility. researchgate.net Researchers found that using a two-component silylation reagent made it difficult to achieve satisfactory and routine TSI results. researchgate.net

A major source of non-reproducibility is the potential for fractional distillation of the different components in the vapor phase delivery system. researchgate.net If the components have different volatilities, the composition of the silylating vapor can change over time, leading to inconsistent silylation results across a wafer and from one wafer to the next. This complexity was a driving factor in the search for simpler, single-component disilane reagents that could provide the necessary silicon content and control resist flow without the need for a separate crosslinker. researchgate.net

| Challenge | Description | Potential Impact on Lithography |

| Process Complexity | Managing the precise ratio and delivery of two separate chemical reagents (silylating agent and crosslinker). researchgate.net | Difficulty in obtaining routine and satisfactory results. researchgate.net |

| Reagent Reproducibility | Changes in the vapor phase composition due to fractional distillation of the components. researchgate.net | Non-reproducible silylation, leading to variations in critical dimension (CD) and pattern quality. researchgate.net |

| Process Linearity | The process using the PMDS/crosslinker combination showed unsatisfactory linearity, where different feature sizes did not print accurately under the same process conditions. researchgate.net | Inaccurate printing of various feature sizes (e.g., 100 µm lines being overexposed while 150 µm lines are printed correctly). researchgate.net |

Surface Modification and Nanostructure Fabrication

Creation of Silane-Functionalized Surfaces for Nanoscale Patterning

Silane (B1218182) chemistry is a cornerstone of surface modification, enabling the creation of functionalized surfaces with controlled chemical and physical properties for applications in nanoscale patterning. While this compound is primarily documented for its role within the bulk of a thin polymer layer in TSI lithography, the fundamental reaction mechanism—the attachment of a silane to a surface with reactive groups—is the basis for creating silane-functionalized surfaces.

The process involves exposing a substrate with appropriate functional groups (e.g., hydroxyl groups on silicon dioxide) to the silane in either a vapor or liquid phase. The reactive dimethylamino groups of this compound would react with the surface groups, covalently bonding the tetramethyldisilane moiety to the substrate. As a difunctional molecule, it offers the potential to bridge surface sites or to leave a reactive site available for further chemical modification, although this latter application is less explored in the literature compared to its role as a crosslinker. This functionalized surface can then exhibit different properties, such as altered hydrophobicity or reactivity, which can be used to guide the self-assembly of other materials or act as a patterned layer for subsequent fabrication steps.

Role in Modifying Polymers, Coatings, and Adhetics

This compound serves as a versatile agent in materials science, primarily functioning as a reactive monomer for the synthesis of specialized silicon-containing polymers and as a coupling agent to enhance the interfacial adhesion in coatings and adhesives. Its bifunctional nature, possessing two reactive dimethylamino groups and a disilane backbone, allows it to be integrated into various material systems to impart specific properties.

Modification of Polymers

In polymer chemistry, this compound is utilized as a precursor in polycondensation reactions to synthesize advanced polysiloxane and related organosilicon polymers. The dimethylamino groups act as reactive sites that can readily undergo substitution reactions with hydroxyl-terminated monomers or polymers, such as silanols or diols, eliminating dimethylamine (B145610) as a byproduct. This process allows for the precise incorporation of the tetramethyldisilane unit into the main chain of a polymer.

The inclusion of this disilane unit can significantly alter the physicochemical properties of the resulting polymer. Research on analogous bis(amino)silane compounds demonstrates their utility in creating polymers with tailored characteristics. For instance, the reaction of bis(dimethylamino)dimethylsilane with α,ω-bis(dimethylhydroxysilyl)-m-xylene is a key step in synthesizing high-performance alkarylenesiloxane polymers. These polymers are designed for applications requiring high thermal stability and resistance to fuels, such as aircraft sealants.

The introduction of the Si-Si bond from the disilane backbone can also influence the thermal and mechanical properties of the polymer, such as the glass transition temperature (Tg) and thermal degradation profile. Furthermore, the dimethylamino groups, if not fully reacted, or if other amino-functional silanes are used, can introduce polarity and potential for stimulus-responsive behavior (e.g., pH sensitivity) into the polymer matrix.

Table 1: Polymer Systems Synthesized Using Bis(amino)silane Precursors and Resulting Properties

| Polymer Type | Bis(amino)silane Precursor | Co-reactant | Key Resulting Properties | Application Area |

|---|---|---|---|---|

| Alkarylenesiloxane Polymer | Bis(dimethylamino)dimethylsilane | α,ω-Bis(dimethylhydroxysilyl)-m-xylene | High thermal stability, fuel insolubility | High-temperature sealants |

| Poly(carbotetramethyldisiloxane) | 1,3-Bis(diethylamino)tetramethyldisiloxane | Aryldiols | Fluorescence, thermal stability up to 350°C | Optoelectronic materials |

Applications in Coatings

In the field of coatings, aminosilanes are widely employed as adhesion promoters and surface modifiers. When applied to a substrate, particularly inorganic materials like glass, metal, or silica, the silane portion of the molecule can hydrolyze to form silanol (B1196071) groups. These silanols then condense with hydroxyl groups on the substrate surface, forming stable covalent bonds (e.g., Si-O-Si or Si-O-Metal).

While specific research data for this compound is limited, the functional principle is well-established for aminosilanes. The dimethylamino groups provide a reactive handle that can interact or chemically bond with the organic resin system of the coating (e.g., epoxy, polyurethane, or acrylic systems). This dual reactivity creates a robust chemical bridge at the interface between the inorganic substrate and the organic coating, significantly improving wet and dry adhesion and preventing delamination. phantomplastics.com

The surface treatment of fillers, such as fly ash or silica, with silane coupling agents before their incorporation into a polymer matrix is a common strategy to enhance the mechanical properties of the resulting composite material. scielo.br This treatment improves the dispersion of the filler within the resin and strengthens the filler-matrix interface. scielo.br

Role in Adhesives

The function of this compound in adhesives mirrors its role in coatings. It acts as a coupling agent or adhesion promoter, which is critical for the performance and durability of adhesive bonds, especially between dissimilar materials like glass and plastic or metal and epoxy resins. e3s-conferences.org

Research on various silane coupling agents has consistently shown their ability to enhance the bond strength of adhesives. For example, treating inorganic fillers or substrates with aminosilanes can significantly improve the mechanical properties of the final composite or adhesive system. scielo.brnih.gov

Table 2: Functional Improvements in Coatings and Adhesives Using Aminosilanes

| Material System | Substrate/Filler | Type of Aminosilane | Observed Improvement | Reference Principle |

|---|---|---|---|---|

| Epoxy Composite | Fly Ash | Glycidoxypropyl trimethoxysilane (epoxy-silane) & Surfactants | Improved filler dispersion, enhanced impact strength | scielo.br |

| Dental Composite | Barium Glass Filler | N-methylaminopropyltrimethoxy (amino-silane) | Reduced polymerization stress, maintained mechanical strength | nih.gov |

| Epoxy and Polyurethane Adhesives | Silicate Surfaces | Amino-substituted silanes | Creation of chemical bonds to inorganic surfaces, improved adhesion | e3s-conferences.org |

Coordination Chemistry and Catalytic Applications

Ligand Properties of 1,2-Bis(dimethylamino)tetramethyldisilane Analogues

The utility of this compound analogues in coordination chemistry is fundamentally tied to their distinct structural and electronic characteristics. These properties dictate how they interact with metal centers to form stable and reactive complexes.

Bidentate Chelation with Metal Centers

Analogues of this compound primarily function as bidentate ligands, coordinating to a single metal center through the lone pairs of electrons on their two nitrogen atoms. This mode of binding forms a stable chelate ring, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting metal complex compared to complexes with comparable monodentate amine ligands.

The formation of these chelate rings is a critical feature, influencing the geometry and reactivity of the metal center. Bidentate ligands like these can create specific coordination environments that are essential for catalytic applications. The improved stability of complexes with bidentate ligands has been a driving force in the synthesis of a wide array of metal complexes for various applications, including anticancer agents. nih.gov

Steric and Electronic Effects of the Disilanylene Bridge

The disilanylene—(CH₃)₂Si-Si(CH₃)₂—bridge is a key structural feature that imparts unique steric and electronic properties to the ligand.

Electronic Effects: The Si-Si bond possesses a relatively high-lying highest occupied molecular orbital (HOMO), making it more electron-donating compared to a simple alkyl bridge. This σ-donation from the disilanylene backbone can influence the electron density at the metal center. nih.gov The electronic properties of the ligand, in turn, affect the metal's Lewis acidity and its ability to participate in oxidative addition and reductive elimination steps, which are fundamental to many catalytic cycles. nih.govacs.org The combination of these steric and electronic factors can be fine-tuned by modifying the substituents on the silicon or nitrogen atoms, allowing for the rational design of ligands for specific catalytic applications.

Formation of Metal Complexes

The versatile ligand properties of this compound and its analogues enable the formation of a wide variety of metal complexes, spanning both the main group and transition metals.

S-Block Metal Complexes with Aminosilane (B1250345) Ligands

Aminosilane ligands, including silylamides, readily form complexes with s-block metals such as lithium, sodium, and potassium. nih.govnih.gov The synthesis of these complexes often involves the deprotonation of the parent amine using an organolithium reagent like n-butyllithium or a metal hydride like sodium hydride. nih.govwikipedia.org

For instance, lithium bis(silyl)amides are typically synthesized from the corresponding bis(silyl)amine and n-butyllithium. nih.gov These complexes often exist as dimers or higher aggregates in the solid state and in non-coordinating solvents, with bridging amide ligands. The degree of aggregation is influenced by the steric bulk of the silyl (B83357) groups and the nature of the solvent. wikipedia.org

S-block metal aminosilane and silylamide complexes are highly reactive and serve as important reagents and precursors in synthesis. They are utilized as strong, non-nucleophilic bases and as transfer agents for the silylamide ligand to other metal centers. wikipedia.org While specific complexes of this compound with s-block metals are not extensively documented, the chemistry of related silylamide complexes suggests that such compounds would be accessible and exhibit interesting structural and reactive properties. The chelation offered by the disilane-diamine backbone could lead to monomeric structures with enhanced solubility and reactivity.

Below is a table summarizing representative s-block metal complexes with related aminosilane ligands.

| Complex | Metal | Ligand Type | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Li{μ-N(SitBuMe₂)(SiMe₃)}]₂ | Lithium | Bulky bis(silyl)amide | Dimeric structure with bridging amides | nih.gov |

| [Na{μ-N(SitBuMe₂)₂}(THF)]₂ | Sodium | Bulky bis(silyl)amide | Dimeric structure with bridging amides | nih.gov |

| [{Ni(salen)}₂Na(NCMe)₂]⁺ | Sodium | Schiff-base (chelating) | Sodium ion coordinated by two [Ni(salen)] units | rsc.org |

Transition Metal Complexation: Copper(I) and Cobalt Systems

The nitrogen donors in aminosilane ligands make them suitable for complexation with a variety of transition metals, including copper and cobalt.

Copper(I) Complexes: Copper(I) complexes are known to catalyze a range of organic transformations, including C-N coupling reactions (Ullmann condensation) and hydrosilylation. nih.govnih.gov The reaction of aminosilanes with copper(I) precursors can lead to the formation of copper(I) amide complexes. These species are often proposed as key intermediates in catalytic cycles. For example, a series of copper(I) alkylamide complexes have been synthesized and characterized, revealing their tendency to form aggregates in both the solid state and solution. nih.gov The reactivity of these copper amides in stoichiometric reactions with aryl halides supports their role in Ullmann amination reactions. nih.gov Chelating diamine ligands have been shown to be particularly effective in promoting copper-catalyzed reactions under mild conditions. nih.gov While specific complexes of copper(I) with this compound are not well-documented, the established reactivity of copper with aminosilanes suggests that such complexes would be synthetically accessible and potentially active catalysts.

Cobalt Systems: Cobalt complexes are of great interest due to cobalt's earth abundance and its catalytic activity in various reactions, including hydrosilylation and C-H functionalization. tandfonline.comacs.orgnih.gov Cobalt(II) amide complexes, such as [Co(N(SiMe₃)₂)₂], have been shown to be effective precatalysts for the hydrosilylation of alkenes with tertiary silanes. acs.org Mechanistic studies indicate that the Co(II) precatalyst reacts with the hydrosilane to generate a catalytically active Co(I) species. acs.org The use of chelating aminosilane ligands can stabilize the cobalt center and modulate its catalytic properties. The synthesis of cobalt complexes often involves the reaction of a cobalt(II) salt, like CoCl₂, with the desired ligand. rsc.org

Catalytic Roles in Organic Transformations

Metal complexes derived from aminosilane and disilane-containing ligands are emerging as effective catalysts for a variety of important organic transformations, driven by the unique electronic and steric properties imparted by the ligands.

Hydrosilylation Reactions: The addition of a Si-H bond across an unsaturated bond (hydrosilylation) is a fundamental process in organosilicon chemistry. Cobalt complexes have shown significant promise in catalyzing the hydrosilylation of alkenes. acs.orgacs.org For instance, cobalt(II) amide complexes catalyze the anti-Markovnikov hydrosilylation of alkenes with tertiary silanes, proceeding through a proposed cobalt(I) hydride intermediate. acs.org Copper-based catalysts are also effective for the hydrosilylation of various functional groups. nih.gov The disilanylene bridge in ligands like this compound could influence the selectivity and efficiency of these reactions by tuning the steric environment and electronic properties of the metal center.

C-N Bond Formation: Copper-catalyzed C-N coupling reactions are powerful methods for synthesizing aryl amines. nih.govnih.gov Stoichiometric and catalytic studies have implicated copper(I) amide species as key intermediates in these transformations. nih.gov The use of chelating diamine ligands is crucial for achieving high efficiency under mild conditions. S-block metal amides, particularly potassium bis(trimethylsilyl)amide (KHMDS), have also been employed to mediate C-N bond formation through dealkynative coupling of amines with silylacetylenes. tandfonline.com

C-H Silylation: The direct functionalization of C-H bonds is a highly atom-economical synthetic strategy. Cobalt complexes stabilized by pincer ligands have been developed for the dehydrogenative C-H silylation of alkynylsilanes. nih.gov This reaction allows for the synthesis of complex organosilicon compounds by forming a C-Si bond with the liberation of dihydrogen. The aminosilane ligand framework plays a crucial role in stabilizing the active metal center and facilitating the C-H activation step.

The table below summarizes catalytic applications involving metal complexes with related aminosilane and silylamide ligands.

| Reaction Type | Metal Catalyst/Precursor | Ligand Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|---|

| Alkene Hydrosilylation | [Co(N(SiMe₃)₂)₂] | Silylamide | Alkenes, Tertiary Silanes | Catalyst is activated by silane (B1218182) to form a Co(I) species. | acs.org |

| Vinylsilane Hydroamination | Cu(OAc)₂ / DTBM-SEGPHOS | Phosphine | Vinylsilanes, Hydroxylamines | Enantioselective synthesis of α-aminosilanes. | nih.gov |

| C-N Coupling (Ullmann) | Copper(I) | Diamine | Aryl halides, Amines | Diamine ligands enable mild reaction conditions. | nih.gov |

| C-H Silylation | Cobalt(II) with PN5P ligand | Pincer (N-containing) | Alkynylsilanes, Hydrosilanes | Dehydrogenative coupling to form silylacetylenes. | nih.gov |

| Si-N Dehydrocoupling | Alkali Metals (Li, Na, K) | N/A | Amines, Silanes | Catalytic activity increases down the group (K > Na > Li). | nih.gov |

Manganese-Catalyzed Polymerization Reactions

Palladium-Catalyzed Cross-Coupling Reactions and Silicon-Based Coupling

Envisioned Catalytic Processes based on its Si-Si Bond Activation

While the compound is known as a silicon reagent and intermediate, its specific roles in these advanced catalytic processes are not documented in the retrieved sources. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and specific outline you have provided.

Theoretical and Computational Studies of 1,2 Bis Dimethylamino Tetramethyldisilane and Its Reactions

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and nature of chemical bonds within a molecule. For 1,2-Bis(dimethylamino)tetramethyldisilane, these studies would elucidate the characteristics of the silicon-silicon (Si-Si) and silicon-nitrogen (Si-N) bonds, which are central to its chemical behavior.

The Si-Si bond in disilanes is known to have a lower bond dissociation energy compared to a carbon-carbon single bond, making it more susceptible to cleavage. nih.gov Computational studies would quantify this bond strength. The electrons in the Si-Si σ bond are also capable of delocalization, a phenomenon that can be investigated through molecular orbital analysis. nih.gov

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the properties of molecules in their ground state with a good balance of accuracy and computational cost. google.comstackexchange.com

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com Due to the presence of several rotatable bonds (Si-Si, Si-N), this compound can exist in various conformations. DFT calculations would identify the lowest energy conformers and the energy barriers between them. The relative energies of these conformers are critical for understanding the molecule's behavior in different environments.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d) level)

| Parameter | Value |

| Si-Si Bond Length | 2.35 Å |

| Si-N Bond Length | 1.74 Å |

| Si-C Bond Length | 1.89 Å |

| N-C Bond Length | 1.47 Å |

| Si-Si-N Bond Angle | 110.5° |

| Si-Si-C Bond Angle | 111.0° |

| Si-N-C Bond Angle | 118.0° |

| C-N-C Bond Angle | 115.0° |

| Note: These are representative values based on typical bond lengths and angles for similar organosilicon compounds and should be considered illustrative. |

DFT calculations are routinely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. nih.govacs.orgacs.org

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei such as ¹H, ¹³C, and ²⁹Si. nih.govacs.orgacs.orgresearchgate.net For this compound, predicting the ²⁹Si NMR chemical shift would be particularly valuable for characterizing the silicon environment. The calculated shifts are sensitive to the electronic environment and the geometry of the molecule.

IR and Raman Spectroscopy: Vibrational frequencies calculated using DFT can be correlated with the peaks observed in infrared (IR) and Raman spectra. elsevierpure.comspectroscopyonline.comyoutube.com These calculations help in assigning specific vibrational modes to the observed spectral bands, such as the stretching and bending frequencies of the Si-Si, Si-N, and Si-C bonds. This information provides a vibrational fingerprint of the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| ²⁹Si NMR | Chemical Shift (δ) | -10 to -20 ppm |

| ¹³C NMR | Chemical Shift (δ) - Si-CH₃ | 0 to 5 ppm |

| ¹³C NMR | Chemical Shift (δ) - N-CH₃ | 35 to 45 ppm |

| IR Spectroscopy | Si-N Stretch | 930 - 950 cm⁻¹ |

| IR Spectroscopy | Si-C Stretch | 690 - 750 cm⁻¹ |

| Raman Spectroscopy | Si-Si Stretch | 400 - 450 cm⁻¹ |

| Note: These are estimated values based on typical ranges for aminosilanes and disilanes and are for illustrative purposes. |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into the energy changes and transient structures that are often difficult to study experimentally. mdpi.comwikipedia.org

By mapping the potential energy surface, computational studies can identify the most likely pathways for a given reaction. For this compound, this could include reactions such as hydrolysis, thermal decomposition, or reactions with electrophiles and nucleophiles. The calculations would identify reactants, products, intermediates, and, crucially, transition states—the high-energy species that connect these minima on the potential energy surface. libretexts.org

Computational methods can provide quantitative data on the thermodynamics and kinetics of reactions. nih.govresearchgate.netacs.org For the decomposition of this compound, theoretical calculations could predict the enthalpy and entropy of reaction, as well as the activation energy for various potential decomposition pathways. nih.govscilit.com This information is vital for understanding the thermal stability of the compound and predicting its behavior under different temperature conditions. Common decomposition pathways for aminosilanes can involve the cleavage of the Si-N or Si-Si bonds. nih.gov

Table 3: Hypothetical Thermochemical and Kinetic Data for a Postulated Decomposition Pathway of this compound

| Parameter | Value |

| Enthalpy of Activation (ΔH‡) | 150 - 200 kJ/mol |

| Entropy of Activation (ΔS‡) | -20 to 20 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 160 - 210 kJ/mol |

| Rate Constant (k) at 500 K | Varies with reaction |

| Note: These values are hypothetical and represent a plausible range for a unimolecular decomposition reaction based on studies of related organosilicon compounds. |

Emerging Research Frontiers and Future Directions

Design and Synthesis of Next-Generation Aminodisilane (B14274064) Architectures

The foundational structure of 1,2-Bis(dimethylamino)tetramethyldisilane serves as a versatile platform for the design and synthesis of more complex, next-generation aminodisilane architectures. Research in this area is focused on introducing a variety of functional groups and creating chiral derivatives to expand their utility in asymmetric synthesis and materials science. The synthesis of functionalized methyldisilanes is a key area of exploration, with methods being developed to incorporate diverse organic moieties onto the disilane (B73854) backbone.

Current synthetic strategies often involve the reaction of chlorosilanes with appropriate amines. Future advancements are anticipated in the development of more efficient and selective synthetic routes, such as catalytic dehydrocoupling of amines and silanes, which offers a more sustainable alternative to traditional methods that generate salt byproducts. bohrium.comresearchgate.netgoogle.com The ability to create a library of aminodisilane derivatives with tailored electronic and steric properties will be crucial for their application as specialized ligands for metal catalysts and as monomers for advanced polymers.

Table 1: Comparison of Synthetic Routes to Aminodisilanes

| Synthetic Route | Precursors | Byproducts | Sustainability |

| Traditional Amination | Chlorosilanes, Amines | Ammonium (B1175870) Salts | Lower |

| Catalytic Dehydrocoupling | Hydrosilanes, Amines | Hydrogen Gas | Higher |

Expanding Catalytic Scope in Sustainable Chemical Processes